6,13-Bis(triisopropylsilylethynyl)pentacene
Overview
Description
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is a conductive polymer that can form organic thin films for a variety of semiconductor applications due to its high charge carrier mobility and stability.
Scientific Research Applications
Photo-sensing and Imaging
6,13-Bis(triisopropylsilylethynyl) pentacene (TIPS pentacene) has been studied for its application in photo-sensing. For instance, ink-jet printed TIPS pentacene films in suspended top-contact phototransistors exhibited a significant current modulation under steady-state illumination, suggesting their potential as low-cost, high-performance photo-sensing elements for digital imaging applications (Kim et al., 2010).
Organic Electronics and Field-Effect Transistors
TIPS pentacene has been extensively researched for use in organic electronics, particularly in organic field-effect transistors (OFETs). Studies have explored various chemical modifications and their effects on charge transport properties. For example, the introduction of norbornadienyl substituents to TIPS pentacene altered its charge carrier mobility, demonstrating the impact of chemical modifications on electronic performance (Paulus et al., 2016).
Photovoltaics
TIPS pentacene has also been identified as a promising material in the field of photovoltaics. The addition of electron-withdrawing nitrile functional groups to TIPS pentacene creates an n-type material suitable as an acceptor in organic solar cells. This versatility in tuning energy levels and controlling film morphology has significant implications for solar cell applications (Lim et al., 2009).
Stability and Photodegradation
The stability of TIPS pentacene, particularly against photodegradation, is a crucial area of research. Studies have found that TIPS pentacene exhibits remarkable stability in solution compared to unsubstituted pentacene, which is attributed to the alkynyl substitution that reduces the rate of photooxidation (Maliakal et al., 2004).
Charge Transport and Interactions
Research has delved into the intramolecular and intermolecular electronic interactions of TIPS pentacene and its derivatives. These studies are fundamental in understanding how functionalization affects the electronic behavior of these materials, particularly in terms of charge transfer properties and electrical conductivity (Griffith et al., 2012).
Polymorphism and Crystal Engineering
The polymorphism of TIPS pentacene, influenced by conjugated polymer additives, offers new avenues for manipulating unit cell structure and charge transport in organic semiconductors. This research has implications for enhancing long-range order and charge transport in high-performance, solution-processed small molecule organic semiconductors (Chen et al., 2013).
Mechanism of Action
Target of Action
TIPS-pentacene, also known as 6,13-Bis(triisopropylsilylethynyl)pentacene, primarily targets organic thin film transistors (OTFTs) and is used in the manufacturing of these devices . The compound plays a crucial role in improving the performance of OTFTs, which are used in various applications such as active-matrix organic light-emitting diode displays, radio-frequency identification tags (RFID), and chemical sensors .
Mode of Action
TIPS-pentacene interacts with its targets by modulating the thin film morphology of the organic semiconductor . This interaction leads to distinct charge transport abilities, which are crucial for the performance of OTFTs . The compound presents nearly layer-by-layer growth and forms into large terraced-like grains with excellent continuity . The film morphology in the OTFTs is a key factor that determines performance, such as the charge carrier mobility, which is closely related to the molecular packing in each domain and the grain boundary between the domains .
Biochemical Pathways
TIPS-pentacene is involved in the singlet fission (SF) pathway . SF is a spin-conserving process that converts one singlet exciton into two triplet excitons . This exciton multiplication mechanism offers an attractive route to solar cells that circumvent the single-junction Shockley–Queisser limit . The aggregation extent in thin-film morphology controls SF pathways and dynamics .
Pharmacokinetics
Specifically, the evaporation rate of the solvent can be controlled by changing the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer . This affects the crystal alignment effect according to the crystal growth conditions, which in turn influences the injection, transfer, and accumulation of electric charge .
Result of Action
The result of TIPS-pentacene’s action is a substantial increase in charge carrier mobility . For instance, a 40-fold increase in charge carrier mobility was observed on the octadecyltrichlorosilane (OTS)-modified sample compared to that of the transistor on the bare substrate . A better charge mobility greater than 1 cm2·V‒1·s‒1 is realized on the p-sexiphenyl (p-6P)-modified transistors due to the large grain size, good continuity, and importantly, the intimate π-π packing in each domain .
Action Environment
The action, efficacy, and stability of TIPS-pentacene are influenced by various environmental factors. For example, the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer can affect the evaporation rate of the solvent, which in turn influences the crystal alignment effect . Additionally, the spin time governs the growth mode of the TIPS-pentacene molecules that phase-separated and crystallized on the insulating polymer .
Safety and Hazards
TIPS-pentacene is light-sensitive, air-sensitive, and moisture-sensitive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6,13-Bis((triisopropylsilyl)ethynyl)pentacene are not well established in the literature. It is known that the compound has high charge carrier mobility and stability , which suggests that it may interact with various biomolecules in a cellular context.
Molecular Mechanism
It is known that the compound has high charge carrier mobility , suggesting that it may interact with biomolecules in a way that influences their electrical properties.
Temporal Effects in Laboratory Settings
It is known that the compound has high stability , suggesting that its effects may be long-lasting.
Transport and Distribution
Given its solubility and stability , it may be capable of widespread distribution within biological systems.
Properties
IUPAC Name |
tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQNTNMBORAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573717 | |
Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373596-08-8 | |
Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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